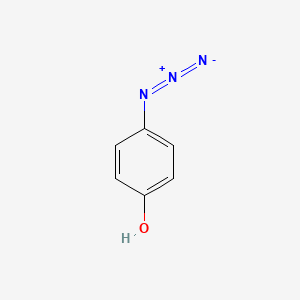

4-Azidophenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-azidophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSZNIJDTSIVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Azidophenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azidophenol, a versatile chemical compound with significant applications in chemical biology, drug discovery, and materials science. This document details its chemical structure, physicochemical properties, synthesis, and key reactions, with a focus on its utility as a tool for bioconjugation and photoaffinity labeling.

Chemical Structure and Identification

This compound, also known as p-azidophenol, is an aromatic compound featuring a hydroxyl group and an azide group attached to a benzene ring in a para configuration.

Systematic IUPAC Name: this compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for melting and boiling points are not consistently reported in the literature, computed properties provide valuable estimates.

| Property | Value | Source |

| CAS Number | 24541-43-3 | [1][2][3] |

| Molecular Formula | C₆H₅N₃O | [1][3] |

| Molecular Weight | 135.13 g/mol | [1][2] |

| Appearance | Brown to black oil/liquid | N/A |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO). The hydroxyl group enhances solubility in polar solvents. | [4] |

| Gas-Phase Acidity | 340.3 ± 2.0 kcal/mol | [4][5] |

| pKa | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| FT-IR | Strong, characteristic azide (N₃) stretching vibration around 2100–2150 cm⁻¹. Broad O-H stretching band in the region of 3200–3600 cm⁻¹.[4] |

| ¹H NMR | Aromatic protons typically appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring. The phenolic proton will appear as a broad singlet. |

| ¹³C NMR | Four distinct signals in the aromatic region are expected due to the symmetry of the molecule. The carbon attached to the hydroxyl group will be the most downfield, followed by the carbon attached to the azide group. |

| UV-Vis | Exhibits a maximum absorbance (λmax) at approximately 270 nm.[4] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through the diazotization of 4-aminophenol, followed by substitution with an azide salt.[4]

Caption: Synthesis of this compound from 4-Aminophenol.

Detailed Experimental Protocol: Synthesis from 4-Aminophenol

Materials:

-

4-Aminophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Stir plate and stir bar

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a beaker, dissolve 4-aminophenol in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 4-aminophenol solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a color change.

-

-

Azide Substitution:

-

In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed. Continue stirring in the ice bath for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals. The diazonium salt intermediate is unstable and potentially explosive, especially when dry. Keep it in solution and at low temperatures at all times.

Key Chemical Reactions and Applications

This compound is a valuable bifunctional molecule, with the azide and hydroxyl groups offering orthogonal reactivity for various chemical modifications.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound readily participates in the highly efficient and specific "click" reaction with terminal alkynes, catalyzed by copper(I), to form a stable 1,2,3-triazole linkage.[4] This reaction is widely used for bioconjugation, allowing for the attachment of this compound to a wide range of molecules, including proteins, nucleic acids, and small molecules.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol: A General CuAAC Reaction

Materials:

-

This compound

-

An alkyne-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

-

Stir plate and stir bar

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve this compound and the alkyne-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate.

-

In another vial, prepare a fresh aqueous solution of sodium ascorbate.

-

To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.

Photoaffinity Labeling

Upon exposure to UV light, the azide group of this compound undergoes photolysis to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. This technique is invaluable for identifying and characterizing the binding partners of molecules of interest in biological systems.

Caption: Mechanism of Photoaffinity Labeling with this compound.

Detailed Experimental Protocol: General Photoaffinity Labeling

Materials:

-

A probe molecule derivatized with this compound

-

Biological sample (e.g., protein solution, cell lysate, or live cells)

-

UV lamp (typically with an emission maximum around 254-365 nm)

-

Quartz cuvette or plate (for in vitro experiments) or appropriate cell culture plates

-

Ice bath

-

Analysis tools (e.g., SDS-PAGE, mass spectrometry)

Procedure:

-

Incubate the this compound-containing probe with the biological sample to allow for binding to its target. This is typically done in the dark to prevent premature photolysis.

-

As a control, a parallel experiment can be run with an excess of a non-photoreactive competitor to demonstrate specific binding.

-

Place the sample on ice to minimize heat-induced damage during irradiation.

-

Expose the sample to UV light for a predetermined amount of time. The optimal irradiation time and wavelength should be determined empirically.

-

After irradiation, the covalently labeled target molecules can be analyzed. For example, labeled proteins can be separated by SDS-PAGE and visualized by autoradiography (if the probe is radiolabeled) or by western blotting with an antibody against a tag on the probe.

-

For target identification, the labeled protein can be excised from the gel and identified by mass spectrometry.

Important Considerations:

-

The efficiency of photo-crosslinking can be low, and optimization of probe concentration, irradiation time, and wavelength is often necessary.

-

The nitrene intermediate is highly reactive and can react with water, leading to a reduction in labeling efficiency.

Safety and Handling

This compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. As with all azides, there is a potential for explosive decomposition, especially with heat, shock, or friction. Avoid contact with heavy metals, as this can lead to the formation of explosive heavy metal azides.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, combined with the robust and specific reactivity of the azide group in click chemistry and photoaffinity labeling, makes it an indispensable reagent for a wide range of applications, from the synthesis of novel materials to the elucidation of complex biological interactions. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 4-Azidophenol from 4-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 4-azidophenol, a versatile bifunctional molecule, from the readily available precursor 4-aminophenol. This compound serves as a valuable building block in organic chemistry and chemical biology, primarily due to its possession of both a hydroxyl group and an azide group.[1] The azide functionality is particularly useful in "click chemistry" and for bioorthogonal labeling of biomolecules, while the phenol group allows for further functionalization.[1]

The synthesis proceeds through a well-established two-step reaction pathway: the diazotization of 4-aminophenol to form a diazonium salt intermediate, followed by a nucleophilic substitution with an azide salt.[2][3]

Reaction Pathway

The overall transformation from 4-aminophenol to this compound involves two key stages:

-

Diazotization: 4-Aminophenol is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][4] This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺), yielding 4-hydroxybenzenediazonium chloride. This step must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[3]

-

Azidation: The resulting diazonium salt solution is then treated with sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen group (N₂) from the aromatic ring to form the final product, this compound.

Below is a diagram illustrating the logical flow of the synthesis.

References

An In-Depth Technical Guide to the Diazotization and Azidation of 4-Aminophenol

This guide provides a comprehensive overview of the synthesis of 4-azidophenol through the diazotization and azidation of 4-aminophenol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

4-Aminophenol is a crucial building block in organic chemistry, most notably as the final intermediate in the industrial synthesis of paracetamol (acetaminophen)[1][2]. The conversion of 4-aminophenol to this compound introduces a versatile azide functional group. This product is a valuable reagent in various chemical and biological applications, particularly in "click chemistry" reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) for labeling biomolecules[3][4].

The synthesis is a classic two-step, one-pot process. It begins with the diazotization of the primary aromatic amine of 4-aminophenol to form a reactive diazonium salt intermediate. This is immediately followed by an azidation step, where the diazonium group is displaced by an azide anion to yield the final product, this compound[3][5]. Careful control of reaction conditions, especially temperature, is critical for success due to the instability of the diazonium salt intermediate[3][5].

Reaction Pathway and Mechanism

The overall transformation involves two key stages:

-

Diazotization: 4-aminophenol is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻)[5][6]. The reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing[5].

-

Azidation: The resulting 4-hydroxybenzenediazonium chloride intermediate is then treated with an azide salt, typically sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen molecule (N₂) to form this compound[3].

Reaction Pathway Diagram

Caption: Figure 1: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol synthesizes information from established laboratory procedures for the diazotization of aromatic amines[5][7][8].

3.1 Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Hazards |

| 4-Aminophenol | H₂NC₆H₄OH | 109.13 | Harmful, irritant[8] |

| Sodium Nitrite | NaNO₂ | 69.00 | Oxidizer, toxic |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Corrosive, respiratory irritant |

| Sodium Azide | NaN₃ | 65.01 | Highly toxic, explosive potential |

| Urea or Sulfamic Acid | (NH₂)₂CO / H₃NSO₃ | 60.06 / 97.09 | Irritant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Hygroscopic |

| Deionized Water | H₂O | 18.02 | N/A |

3.2 Equipment

-

Beakers (100 mL, 250 mL)

-

Conical or Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

3.3 Step-by-Step Procedure

Step 1: Preparation of 4-Aminophenol Solution

-

In a 250 mL conical flask, combine 4-aminophenol (e.g., 0.0734 mole, 8.0 g) with deionized water (50 mL) and concentrated hydrochloric acid (12 mL).[7]

-

Stir the mixture using a magnetic stirrer until the 4-aminophenol is completely dissolved.

-

Cool the resulting solution to 0–5 °C in an ice-water bath. A precipitate of 4-aminophenol hydrochloride may form, which is acceptable.

Step 2: Diazotization

-

Prepare a solution of sodium nitrite (e.g., 0.0734 mole, 5.14 g) in deionized water (15 mL).[7] Cool this solution in the ice bath.

-

While vigorously stirring the 4-aminophenol solution and maintaining the temperature between 0–5 °C, add the cold sodium nitrite solution dropwise using a dropping funnel over 20-30 minutes.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization.[7]

-

(Optional) Check for excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.

-

Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative.[7][9]

Step 3: Azidation

-

Prepare a solution of sodium azide (a slight molar excess, e.g., ~0.08 mole) in a minimum amount of cold deionized water.

-

While keeping the freshly prepared diazonium salt solution cold (0–5 °C) and stirring vigorously, add the sodium azide solution dropwise.

-

Observe for gas evolution (N₂) and the formation of a precipitate, which is the crude this compound.

-

Once the addition is complete, allow the reaction mixture to stir in the ice bath for another 30-60 minutes.

Step 4: Isolation and Purification

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold deionized water to remove inorganic salts.

-

Air-dry the crude product. For further purification, column chromatography is the recommended method[5].

-

Purification via Column Chromatography:

-

Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

-

Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

-

Load the solution onto the column and elute with the chosen solvent gradient, collecting the fractions.

-

Monitor the fractions by Thin-Layer Chromatography (TLC).

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain pure this compound.

-

Experimental Workflow Diagram

Caption: Figure 2: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes quantitative parameters collated from various sources for the diazotization of 4-aminophenol and related compounds. Yields can vary significantly based on the precise conditions and subsequent coupling partner.

| Parameter | Value | Source / Context |

| Reactant Molar Ratio | ||

| 4-Aminophenol | 1.0 eq (0.0734 mol) | Diazotization for azo dye synthesis[7] |

| Sodium Nitrite | 1.0 eq (0.0734 mol) | Diazotization for azo dye synthesis[7] |

| Hydrochloric Acid (conc.) | ~2.5-3.0 eq | Typical for diazotization[3][8] |

| Sodium Azide | ~1.1-1.2 eq | General azidation procedure[3] |

| Reaction Conditions | ||

| Diazotization Temperature | 0–5 °C | Critical for diazonium salt stability[5][8] |

| Diazotization Time | 20–30 minutes | Post-addition stirring time[7] |

| Product Characteristics | ||

| This compound Molar Mass | 135.12 g/mol | Computed property[10] |

| Azo Dye λmax | 488 nm | Product from coupling with 4-chlororesorcinol[9][11] |

| Molar Absorptivity (ε) | 1.9905 x 10⁴ L/mol·cm | For the azo dye mentioned above[9][11] |

| Yield (Azo Dye) | 67.1% | For an azo dye derived from p-aminophenol[7] |

Safety and Handling

-

General Precautions: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times[12].

-

Sodium Azide: Sodium azide is acutely toxic if swallowed or inhaled and can form explosive heavy metal azides. Avoid contact with acids, as this can liberate highly toxic hydrazoic acid gas.

-

Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when isolated and dry. They should be used in situ and kept cold at all times. Do not allow the reaction temperature to rise above 5 °C.

-

Waste Disposal: Azide-containing waste must be handled according to institutional safety protocols, typically involving quenching with nitrous acid before disposal to prevent the formation of explosive compounds in the drainage system.

References

- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]

- 3. Buy this compound | 24541-43-3 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 24541-43-3 | Benchchem [benchchem.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. scialert.net [scialert.net]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C6H5N3O | CID 11622340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. moss.uomosul.edu.iq [moss.uomosul.edu.iq]

- 12. research.aber.ac.uk [research.aber.ac.uk]

An In-depth Technical Guide to the Synthesis of 4-Azidophenol via Nucleophilic Aromatic Substitution

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-azidophenol, a critical reagent in bioconjugation and pharmaceutical research, with a specific focus on the Nucleophilic Aromatic Substitution (SNAr) pathway. This compound serves as a versatile building block, primarily utilized in "click chemistry" for the formation of stable triazole linkages and in photoaffinity labeling to investigate molecular interactions. This document details the underlying reaction mechanisms, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols.

Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic Aromatic Substitution is a fundamental reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike electrophilic aromatic substitution, the SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The reaction proceeds via a two-step addition-elimination mechanism.

First, the nucleophile (in this case, the azide ion, N₃⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction.[1] In the second step, the leaving group departs, re-establishing the aromaticity of the ring and yielding the final product. For the synthesis of this compound, a common precursor is an activated halophenol, such as 4-fluorophenol. The fluorine atom is an effective leaving group in activated aromatic systems.[2]

References

4-Azidophenol spectral data (NMR, IR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-azidophenol, a versatile bifunctional molecule with applications in click chemistry, chemical biology, and materials science. Due to the limited availability of direct experimental spectra in public databases, this document summarizes key spectroscopic characteristics and provides predicted nuclear magnetic resonance (NMR) data based on analogous compounds. Detailed experimental protocols for the synthesis and characterization of similar compounds are also presented.

Mass Spectrometry

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅N₃O | [1] |

| Molecular Weight | 135.126 g/mol | [2] |

| Exact Mass | 135.043261791 Da | [1] |

| Gas-Phase Acidity | 340.3 ± 2.0 kcal/mol | [2] |

Experimental Protocol: Gas-Phase Acidity Measurement

The gas-phase acidity of this compound was determined using the kinetic method in a mass spectrometer. This technique involves the collision-induced dissociation of a proton-bound dimer of the analyte and a reference compound with a known gas-phase acidity. The ratio of the fragment ions is then used to determine the relative acidity of the analyte.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for the identification of the key functional groups in this compound: the azide (-N₃) and the hydroxyl (-OH) groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Azide (N₃) stretch | ~2100–2150 | Strong, sharp absorption |

| Phenolic O-H stretch | ~3200–3600 | Broad absorption |

Experimental Protocol: FT-IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FT-IR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show a characteristic AA'BB' spin system for the aromatic protons, similar to other para-substituted phenols.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 6.9 - 7.1 | Doublet | ~8-9 |

| H-3, H-5 | 6.7 - 6.9 | Doublet | ~8-9 |

| -OH | Variable (typically 4-7) | Singlet (broad) | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic effects of the hydroxyl and azide substituents on the aromatic ring.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 152 - 156 |

| C-4 (C-N₃) | 135 - 139 |

| C-2, C-6 | 118 - 122 |

| C-3, C-5 | 115 - 119 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of an aryl azide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer (e.g., 400 MHz). ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are typically acquired using a proton-decoupled pulse sequence.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Reactivity of 4-Azidophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidophenol is a versatile bifunctional organic compound featuring both a hydroxyl (-OH) group and an azide (-N₃) group attached to a benzene ring at the para position.[1] This unique structure imparts a dual reactivity profile, making it a valuable building block in organic synthesis, materials science, and particularly in drug development and bioconjugation. The hydroxyl group is a classic nucleophile and activates the aromatic ring for electrophilic substitution, while the azide group is renowned for its participation in bioorthogonal "click" chemistry and other nitrogen-based transformations. This guide provides a comprehensive overview of the reactivity of this compound with both electrophiles and nucleophiles, supported by experimental data and protocols.

The electronic properties of the azide group in this compound have been shown to be moderately electron-withdrawing through inductive effects, which slightly increases the acidity of the phenolic proton compared to unsubstituted phenol.[2][3] This influences the reactivity of the hydroxyl group in base-mediated reactions.

Reactions with Electrophiles

The this compound molecule offers two primary sites for electrophilic attack: the oxygen atom of the hydroxyl group and the electron-rich aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[4]

The phenolic oxygen is nucleophilic and readily reacts with a variety of electrophiles, typically after deprotonation with a mild base to form the more potent phenoxide nucleophile.

-

O-Alkylation (Ether Formation): Ethers can be synthesized by reacting this compound with alkyl halides (e.g., benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃).[2] This reaction proceeds via a standard Williamson ether synthesis mechanism.

-

O-Acylation (Ester Formation): Esters are formed through reaction with acylating agents such as acyl chlorides or anhydrides. These reactions can be performed under basic conditions (e.g., with pyridine or triethylamine) or, in some cases, under acidic conditions.[5]

The hydroxyl group is a powerful activating group that directs incoming electrophiles to the positions ortho to it (positions 2 and 6), as the para position is blocked by the azide group.[4][6] Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.[7] A Lewis acid is typically required to generate a potent electrophile that can react with the aromatic ring.[7][8]

| Reaction Type | Electrophile | Reagents/Conditions | Product Type | Ref. |

| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Acetone, Reflux | 4-Azidophenoxy-alkane | [2] |

| O-Acylation | Acyl Chloride (RCOCl) | Pyridine, CH₂Cl₂, RT | 4-Azidophenyl ester | [5] |

| Bromination | Br⁺ | Br₂, FeBr₃ | 2-Bromo-4-azidophenol | [7] |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0-5 °C | 4-Azido-2-nitrophenol | [7] |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl, AlCl₃ | 2-Acyl-4-azidophenol | [7][9] |

Table 1. Summary of Reactions with Electrophiles.

Reactions with Nucleophiles

The reactivity of this compound towards nucleophiles is dominated by the azide group, which is a versatile functional group for bioconjugation and the synthesis of nitrogen-containing heterocycles. The acidic nature of the phenolic proton also allows for simple acid-base reactions.

The azide moiety is relatively stable but can undergo several key transformations, most of which are central to modern chemical biology and drug development.

-

[3+2] Cycloadditions (Click Chemistry): This is the most prominent reaction of the azide group. It involves a 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring.[10]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a Cu(I) catalyst to exclusively yield the 1,4-disubstituted triazole.[10][11] This reaction is fast, high-yielding, and bioorthogonal.[12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained cyclooctynes without the need for a metal catalyst, which is advantageous for applications in living systems where copper toxicity is a concern.[13]

-

-

Staudinger Reaction and Ligation: Azides react with phosphines (e.g., triphenylphosphine) to form an iminophosphorane. In the presence of water, this intermediate is hydrolyzed to a primary amine and the corresponding phosphine oxide. This transformation, known as the Staudinger reduction, is a mild method for converting azides to amines. A modification, the Staudinger Ligation , uses an engineered phosphine reagent to form a stable amide bond, another powerful tool for bioconjugation.[14][15]

-

Reduction to Amine: Besides the Staudinger reaction, the azide group can be reduced to a primary amine (forming 4-aminophenol) using various reducing agents, such as catalytic hydrogenation (H₂/Pd), or tin(II) chloride.[16] 4-Aminophenol is a key precursor for pharmaceuticals like paracetamol.[17]

The acidic proton of the hydroxyl group will react with bases (nucleophiles acting as bases) in a standard acid-base reaction to form a 4-azidophenoxide salt. This deprotonation is often the first step in the O-alkylation and O-acylation reactions mentioned previously.

| Reaction Type | Nucleophile/Reagent | Key Conditions | Product Type | Ref. |

| CuAAC | Terminal Alkyne | CuSO₄, Na-Ascorbate | 1,4-disubstituted 1,2,3-Triazole | [10][18] |

| SPAAC | Cyclooctyne | Physiological conditions, No catalyst | Fused Triazole | [13] |

| Staudinger Ligation | Engineered Phosphine | Aqueous buffer, RT | Amide conjugate | [15] |

| Staudinger Reduction | Triphenylphosphine | 1. THF, 2. H₂O | 4-Aminophenol | |

| Catalytic Hydrogenation | H₂ | Pd/C, MeOH | 4-Aminophenol | [16] |

Table 2. Summary of Reactions with Nucleophiles/Reducing Agents.

Experimental Protocols

This protocol is adapted for the bioconjugation of a protein containing a terminal alkyne with a this compound-derived label.[11][18][19]

-

Stock Solution Preparation:

-

Prepare a 20 mM solution of CuSO₄ in deionized water.

-

Prepare a 50 mM solution of a copper-stabilizing ligand (e.g., THPTA or TBTA) in a suitable solvent (e.g., DMSO/water).[10][19]

-

Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.

-

Dissolve the alkyne-modified protein in a reaction buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-10 mg/mL.

-

Dissolve the this compound derivative in DMSO to a concentration of 10-100 mM.

-

-

Reaction Assembly:

-

To the protein solution, add the this compound derivative stock to achieve a final concentration that is in 5-20 fold molar excess over the protein.

-

In a separate microcentrifuge tube, premix the CuSO₄ solution and the ligand solution. Add this premix to the reaction mixture to a final copper concentration of 0.25-1.0 mM.[18]

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[18]

-

-

Incubation and Purification:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

-

Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

-

This protocol describes the conversion of this compound to 4-aminophenol.

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in tetrahydrofuran (THF).

-

Add triphenylphosphine (1.1 eq) to the solution. The reaction is often accompanied by the evolution of N₂ gas. Stir at room temperature until gas evolution ceases (typically 1-3 hours).

-

-

Hydrolysis:

-

Once the formation of the iminophosphorane is complete (can be monitored by TLC), add water to the reaction mixture.

-

Stir the mixture at room temperature or heat gently (e.g., to 50 °C) for 2-12 hours to facilitate the hydrolysis of the iminophosphorane to the amine.

-

-

Workup and Purification:

-

Remove the THF under reduced pressure.

-

The resulting mixture can be partitioned between an organic solvent (e.g., ethyl acetate) and aqueous acid (e.g., 1 M HCl) to extract the amine into the aqueous layer.

-

Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the 4-aminophenol.

-

The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

-

Conclusion

This compound possesses a rich and versatile chemical reactivity profile that makes it an indispensable tool for researchers, particularly in the fields of chemical biology and drug discovery. Its ability to undergo selective reactions at either the hydroxyl or the azide group allows for its incorporation into complex molecules as a linker or a reactive handle. The reactions of the azide group, especially CuAAC, SPAAC, and the Staudinger ligation, provide a powerful toolkit for creating covalent linkages under mild, bioorthogonal conditions.[20] Meanwhile, the phenolic hydroxyl group allows for traditional modifications and attachment to other molecular scaffolds. A thorough understanding of the chemoselectivity of this compound under different reaction conditions is critical for its effective application in the design and synthesis of novel therapeutics and research probes.

References

- 1. This compound | C6H5N3O | CID 11622340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 24541-43-3 [smolecule.com]

- 3. Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 24541-43-3 | Benchchem [benchchem.com]

- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. journal.bcrec.id [journal.bcrec.id]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. bioclone.net [bioclone.net]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 16. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 17. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jenabioscience.com [jenabioscience.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Click chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Azidophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern applications of 4-azidophenol. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical biology. This document details the evolution of synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it visualizes key chemical pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

This compound is an aromatic organic compound featuring an azide functional group (-N₃) and a hydroxyl group (-OH) attached to a benzene ring at the para position. The presence of the highly energetic and photoreactive azide group, coupled with the versatile phenolic hydroxyl group, makes this compound a valuable building block in a multitude of chemical and biological applications. Its utility spans from the synthesis of complex molecules via "click chemistry" to its use as a photoaffinity label for probing protein-ligand interactions. This guide will delve into the historical context of its discovery and the progression of its synthetic routes, providing a solid foundation for its contemporary applications in research and drug discovery.

Discovery and Historical Context

The exploration of aromatic azides began in the late 19th century, with chemists intrigued by the unique properties of the azide functional group. While the synthesis of various aryl azides was explored during this period, the first specific synthesis of this compound was reported in the mid-20th century.[1] Early investigations into this compound were part of broader studies on the electronic effects of substituents on the properties of aromatic rings. The development of reliable synthetic methods for introducing the azide group onto a phenol ring was a critical step that paved the way for its use in various scientific disciplines.

The foundational method for synthesizing this compound was the diazotization of 4-aminophenol, followed by the introduction of the azide group. This classical approach, while effective, laid the groundwork for the development of safer and more efficient synthetic strategies in the decades that followed.

Synthetic Methodologies

The synthesis of this compound has evolved from the traditional diazotization method to more modern, catalyzed reactions that offer improved yields and safety profiles. This section details the most significant synthetic routes.

Diazotization of 4-Aminophenol

This classical and still widely used method involves two main steps: the conversion of the amino group of 4-aminophenol into a diazonium salt, followed by the displacement of the diazonium group with an azide ion.

Experimental Protocol:

-

Step 1: Diazotization

-

In a round-bottom flask, dissolve 4-aminophenol (e.g., 10.91 g, 0.1 mol) in a mixture of distilled water (e.g., 100 mL) and concentrated hydrochloric acid (e.g., 25 mL).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 7.6 g, 0.11 mol in 20 mL of water) dropwise to the 4-aminophenol solution, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

-

-

Step 2: Azidation

-

In a separate beaker, dissolve sodium azide (e.g., 7.15 g, 0.11 mol) in distilled water (e.g., 30 mL) and cool the solution in an ice bath.

-

Slowly add the cold sodium azide solution to the diazonium salt solution with vigorous stirring, maintaining the temperature at 0-5 °C. Nitrogen gas will evolve during this step.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour and then let it slowly warm to room temperature.

-

The crude this compound often precipitates out of the solution. The product can be isolated by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

-

Copper-Catalyzed Azidation of 4-Iodophenol

A more modern approach involves the copper-catalyzed cross-coupling of 4-iodophenol with sodium azide. This method avoids the potentially unstable diazonium salt intermediate and often provides good yields.

Experimental Protocol:

-

To a reaction vessel, add 4-iodophenol (e.g., 2.20 g, 10 mmol), sodium azide (e.g., 0.78 g, 12 mmol), copper(I) iodide (CuI) (e.g., 95 mg, 0.5 mmol), and a suitable ligand such as L-proline (e.g., 115 mg, 1 mmol).

-

Add a solvent such as dimethyl sulfoxide (DMSO) (e.g., 20 mL) to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Safety Considerations |

| Diazotization | 4-Aminophenol | NaNO₂, HCl, NaN₃ | 60-85 | >95 (after recrystallization) | Potentially explosive diazonium salt intermediate; evolution of HN₃ gas. |

| Copper-Catalyzed Azidation | 4-Iodophenol | NaN₃, CuI, L-proline | 70-90 | >98 (after chromatography) | Use of a heavy metal catalyst; requires inert atmosphere. |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₆H₅N₃O |

| Molecular Weight | 135.12 g/mol |

| Melting Point | 63-65 °C |

| Appearance | Pale yellow to brown crystalline solid |

| Gas-Phase Acidity | 340.3 ± 2.0 kcal/mol |

| ¹H NMR (CDCl₃, ppm) | δ 7.00-7.10 (m, 2H), 6.80-6.90 (m, 2H), 5.05 (s, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 152.0, 132.5, 120.0, 116.5 |

| IR (KBr, cm⁻¹) | ~3350 (O-H), ~2120 (N₃), ~1510 (aromatic C=C) |

Applications in Research and Drug Development

This compound's unique chemical properties make it a versatile tool in various research and development areas.

Photoaffinity Labeling

The azide group in this compound can be converted into a highly reactive nitrene upon photolysis with UV light. This property makes it an excellent photoaffinity label for studying non-covalent interactions between ligands and their protein targets.[2] When a this compound-containing ligand is bound to its target protein, UV irradiation generates a nitrene that can form a covalent bond with nearby amino acid residues in the binding site. This allows for the identification of the binding site and the specific amino acids involved in the interaction.

A notable application is in the study of phenol sulfotransferase (PST) , an enzyme involved in the detoxification of phenolic compounds.[2] this compound has been used as a photoaffinity probe to identify and characterize the active site of this enzyme.[2]

Click Chemistry and Drug Discovery

The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of this compound to molecules containing a terminal alkyne. This has significant implications for drug development, enabling the synthesis of complex bioactive molecules, the attachment of drugs to delivery systems, and the creation of bioconjugates for diagnostic and therapeutic purposes.[3] For instance, derivatives of this compound can be "clicked" onto a variety of scaffolds to create libraries of compounds for high-throughput screening in drug discovery campaigns.

Mandatory Visualizations

Synthesis Workflows

Phenol Sulfotransferase (PST) Metabolic Pathway

Conclusion

This compound, since its first synthesis in the mid-20th century, has transitioned from a compound of academic interest to a versatile and indispensable tool in modern chemical biology and drug discovery. The evolution of its synthesis from the classical diazotization method to more refined copper-catalyzed reactions has made it more accessible and safer to handle for researchers. Its applications as a photoaffinity label have provided invaluable insights into protein-ligand interactions, particularly in the study of enzymes like phenol sulfotransferase. Furthermore, its utility in click chemistry continues to drive innovation in the development of new therapeutics and functional biomaterials. This guide has provided a comprehensive overview of this compound, offering detailed protocols and data to support its continued and expanded use in the scientific community.

References

An In-Depth Technical Guide to 4-Azidophenol: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azidophenol, a versatile chemical tool with significant applications in chemical biology and drug discovery. This document details its chemical properties, synthesis, and core applications, including detailed experimental protocols and safety guidelines.

Core Compound Data: this compound

This compound is an aromatic compound featuring a hydroxyl group and an azide functional group. This unique combination makes it a valuable reagent, particularly in bioorthogonal chemistry.

| Property | Value | Source(s) |

| CAS Number | 24541-43-3 | [1][2][3] |

| Molecular Formula | C₆H₅N₃O | [3] |

| Molecular Weight | 135.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | p-Azidophenol | [2] |

Safety and Handling

Safe handling of this compound and its precursors is paramount due to their potential hazards. Organic azides can be energetic and potentially explosive, especially with friction, heat, or shock.

| Hazard Statement | Precautionary Measures | Source(s) |

| Toxicity | Harmful if swallowed. Toxic if swallowed. May cause damage to organs through prolonged or repeated exposure. | [1][3] |

| Irritation | Causes skin and eye irritation/damage. | [1] |

| Safe Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or a face shield. Avoid creating dust. Use plastic or ceramic spatulas; avoid metal. | [1][4] |

| Storage | Store in a cool, well-ventilated area away from heat, light, and moisture. Store in tightly sealed containers. Keep away from incompatible materials such as acids, metals, and oxidizing agents. | [4] |

| Disposal | Dispose of as hazardous waste according to local, state, and federal regulations. Contact a licensed professional waste disposal service. | [1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound proceeds via the diazotization of 4-Aminophenol, followed by substitution with an azide salt. This two-step, one-pot procedure is reliable and yields the product with high purity.[2]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles.

-

Dissolution : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol in dilute hydrochloric acid. Cool the mixture to 0-5°C in an ice-water bath.

-

Diazotization : While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Stir the reaction mixture for 30 minutes at 0-5°C. The formation of the diazonium salt intermediate is typically observed.

-

Azide Substitution : To the cold diazonium salt solution, add an aqueous solution of sodium azide (NaN₃) dropwise. Vigorous nitrogen gas evolution will occur. Continue stirring the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Extraction : Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.[2]

Core Applications in Research and Drug Development

This compound is a cornerstone reagent for two powerful techniques in chemical biology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photoaffinity Labeling (PAL).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most prominent example of "click chemistry," a class of reactions that are rapid, specific, and high-yielding.[5] The reaction involves the formation of a stable triazole linkage between an azide (like this compound) and a terminal alkyne. This bioorthogonal reaction allows for the specific conjugation of molecules in complex biological systems.

This protocol outlines the general steps for labeling an alkyne-modified biomolecule with an azide-containing probe.

-

Prepare Stock Solutions :

-

Azide Probe : Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Alkyne-Biomolecule : Prepare the alkyne-modified protein or biomolecule in an appropriate buffer (e.g., PBS).

-

Copper(II) Sulfate : Prepare a 100 mM stock solution in deionized water.

-

Ligand (THPTA) : Prepare a 200 mM stock solution in deionized water to stabilize the Cu(I) catalyst.

-

Reducing Agent : Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.[6]

-

-

Reaction Setup : In a microcentrifuge tube, combine the alkyne-biomolecule and the azide probe. The molar ratio will depend on the specific application but a slight excess of the probe is common.[6]

-

Catalyst Preparation : In a separate tube, pre-mix the Copper(II) Sulfate and THPTA ligand solutions in a 1:2 molar ratio.[6]

-

Initiate Reaction : Add the copper/ligand complex to the reaction mixture containing the alkyne and azide. Finally, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[6][7]

-

Incubation : Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction should be protected from light if using fluorescent probes.[6]

-

Analysis : The resulting triazole-linked conjugate can be analyzed by methods such as SDS-PAGE with in-gel fluorescence or purified via chromatography.

Photoaffinity Labeling (PAL)

PAL is a powerful technique used to identify the direct binding partners of small molecules within a complex proteome, a critical step in drug target identification.[8][9] In this method, a "bait" molecule is functionalized with a photoreactive group (like an aryl azide) and an enrichment handle (like biotin, often attached via a click reaction). Upon UV irradiation, the aryl azide generates a highly reactive nitrene intermediate that covalently crosslinks to nearby interacting proteins.[10]

This protocol provides a general workflow for identifying protein targets using an aryl azide-based photoaffinity probe.

-

Probe Incubation : Incubate live cells or cell lysate with the photoaffinity probe derived from this compound for a sufficient time to allow binding to its target protein(s). A parallel control experiment without the probe or with a competitor compound should be run.[8]

-

UV Irradiation : Expose the samples to UV light (typically 260-365 nm for aryl azides) to activate the azide group and induce covalent crosslinking to the target protein.[11]

-

Cell Lysis : If live cells were used, lyse the cells to release the protein content.

-

Click Reaction : Perform a CuAAC reaction to attach a biotin-alkyne tag to the azide-functionalized probe that is now covalently bound to its target protein.

-

Enrichment : Add streptavidin-coated beads to the lysate to capture the biotinylated protein-probe complexes. Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion : Elute the captured proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

-

Mass Spectrometry : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the photoaffinity probe.[12]

References

- 1. angenechemical.com [angenechemical.com]

- 2. This compound | 24541-43-3 | Benchchem [benchchem.com]

- 3. This compound | C6H5N3O | CID 11622340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uvic.ca [uvic.ca]

- 5. bioclone.net [bioclone.net]

- 6. axispharm.com [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. scispace.com [scispace.com]

Unveiling the Vibrational Signature of 4-Azidophenol: A Technical Guide to Theoretical and Experimental Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the vibrational characteristics of 4-azidophenol, a molecule of interest in bioconjugation and pharmaceutical research. By juxtaposing theoretical calculations with experimental spectroscopic data, we provide a comprehensive framework for understanding its molecular vibrations. This guide details the methodologies for obtaining Fourier Transform Infrared (FTIR) and Raman spectra and performing Density Functional Theory (DFT) calculations to predict vibrational modes.

Introduction to Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules.[1] For this compound, these methods provide a unique "fingerprint" based on the vibrational modes of its constituent functional groups: the hydroxyl (-OH), the azide (-N₃), and the phenyl ring.

The azide group, in particular, exhibits a strong and characteristic asymmetric stretching vibration, making it an excellent infrared probe.[2] The position and intensity of this and other vibrational bands are sensitive to the molecule's electronic structure and intermolecular interactions.

Theoretical calculations, primarily using DFT, complement experimental findings by providing a detailed assignment of vibrational modes and predicting their frequencies.[3][4] The comparison between calculated and observed spectra allows for a confident assignment of spectral features and a deeper understanding of the molecule's properties.

Experimental Protocols

Obtaining high-quality experimental spectra is fundamental to the vibrational analysis of this compound. The following protocols for FTIR and Raman spectroscopy are based on standard laboratory practices for solid samples.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting its molecular vibrations.

Methodology:

-

Sample Preparation: For solid this compound, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed under high pressure (around 8-10 tons) in a hydraulic press to form a transparent or translucent pellet.

-

Instrumentation: A commercial FTIR spectrometer, such as a PerkinElmer or Bruker model, is used for analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Baseline correction and other minor processing may be applied using the spectrometer's software.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light from the sample.

Methodology:

-

Sample Preparation: A small amount of solid this compound is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically recorded over a similar range to FTIR (e.g., 3500-100 cm⁻¹). The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.

-

Data Processing: The Raman spectrum is plotted as intensity versus Raman shift (cm⁻¹). Baseline correction may be necessary to remove fluorescence background.

Theoretical Calculations

Computational chemistry, specifically DFT, is employed to calculate the theoretical vibrational frequencies and intensities of this compound.

Methodology:

-

Molecular Modeling: The structure of this compound is built using a molecular modeling software (e.g., GaussView).

-

Quantum Chemical Calculations: DFT calculations are performed using a quantum chemistry software package like Gaussian. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such molecules.[5][6]

-

Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Data Presentation: Vibrational Spectra of this compound

The following table summarizes the key experimental and theoretical vibrational frequencies for this compound. The assignments are based on the known characteristic frequencies of its functional groups and DFT calculations on similar molecules.

| Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) (Scaled) | Vibrational Assignment |

| ~3400-3200 (broad) | ~3450 | O-H stretching |

| ~3100-3000 | ~3080 | Aromatic C-H stretching |

| ~2120 | ~2125 | N=N=N asymmetric stretching |

| ~1600 | ~1605 | Aromatic C=C stretching |

| ~1500 | ~1510 | Aromatic C=C stretching |

| ~1450 | ~1460 | Aromatic C=C stretching |

| ~1290 | ~1285 | N=N=N symmetric stretching |

| ~1240 | ~1250 | C-O stretching / O-H in-plane bending |

| ~1170 | ~1175 | Aromatic C-H in-plane bending |

| ~830 | ~835 | Aromatic C-H out-of-plane bending (para-substitution) |

| ~690 | ~685 | O-H out-of-plane bending |

| ~530 | ~525 | Ring deformation |

Frequencies are approximate and can vary based on the physical state of the sample and intermolecular interactions. The azide asymmetric stretch is a particularly strong and characteristic band in the IR spectrum.[2][7] The phenolic O-H stretch typically appears as a broad band due to hydrogen bonding.[7]

Visualization of the Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of theoretical and experimental vibrational spectra of this compound.

Caption: Workflow for the comparative vibrational analysis of this compound.

Conclusion

The combined use of experimental FTIR and Raman spectroscopy with theoretical DFT calculations provides a robust methodology for the comprehensive vibrational analysis of this compound. The characteristic azide asymmetric stretch serves as a prominent marker in the infrared spectrum. A detailed comparison of experimental and scaled theoretical data allows for the confident assignment of all major vibrational modes, offering valuable insights into the molecular structure and bonding of this important chemical entity. This guide provides the foundational knowledge for researchers to apply these techniques in their own studies involving this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. docbrown.info [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Phenol(108-95-2) IR Spectrum [m.chemicalbook.com]

- 7. Density functional theory characterisation of 4-hydroxyazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Gas-Phase Acidity of 4-Azidophenol and Phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical principles governing the gas-phase acidity of 4-azidophenol in comparison to its parent compound, phenol. Understanding the intrinsic acidity of molecules, devoid of solvent effects, is crucial for fundamental chemical research and has significant implications in drug design and development, where molecular interactions in non-aqueous environments, such as protein binding pockets, are of paramount importance. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying electronic effects that dictate the observed acidity.

Core Findings: Quantitative Gas-Phase Acidity

The gas-phase acidity (GPA) of a compound is a measure of its ability to donate a proton in the absence of a solvent. It is typically expressed as the Gibbs free energy change (ΔG°acid) or enthalpy change (ΔH°acid) for the deprotonation reaction in the gas phase. A lower GPA value indicates a stronger acid.

Experimental studies, primarily utilizing mass spectrometry and the kinetic method, have determined the gas-phase acidities of this compound and phenol.[1][2] The data reveals that this compound is intrinsically more acidic than phenol in the gas phase.

| Compound | Gas-Phase Acidity (ΔH°acid) [kcal/mol] | Reference |

| This compound | 340.3 ± 2.0 | [1][2] |

| Phenol | ~338 |

Note: A lower value for gas-phase acidity indicates a stronger acid. The value for phenol is an approximate, commonly accepted value in the literature.

The increased acidity of this compound can be attributed to the electronic properties of the azide (-N₃) substituent.

The Azido Group's Influence: Electronic Effects

The introduction of the azido group at the para position of the phenol ring significantly influences the molecule's electronic structure, thereby affecting its acidity. This influence is primarily understood through inductive and resonance effects.

The azide group acts as an inductively electron-withdrawing group.[2] This means it pulls electron density away from the aromatic ring and, consequently, from the phenolic hydroxyl group. This inductive withdrawal of electron density stabilizes the resulting phenoxide anion formed upon deprotonation, making the proton more easily removable and thus increasing the acidity.

Interestingly, in the context of phenol acidity, the azide group exhibits a negligible resonance effect.[2] This is a key finding, as it indicates that the stabilization of the phenoxide anion is almost entirely due to the through-bond inductive effect rather than delocalization of the negative charge into the azide substituent via the π-system.

Experimental Protocol: The Kinetic Method

The determination of gas-phase acidities for compounds like this compound is commonly achieved using the kinetic method, often in conjunction with a Fourier-transform ion cyclotron resonance (FT-ICR) or a triple quadrupole mass spectrometer.[3][4][5][6] This powerful technique allows for the measurement of relative acidities by analyzing the competitive dissociation of a proton-bound dimer.

Principle of the Kinetic Method

The kinetic method is based on the observation that the ratio of the fragment ions from the collision-induced dissociation (CID) of a mass-selected proton-bound dimer, [A-H-B]⁻, is related to the relative gas-phase acidities of the two acids, HA and HB.

Experimental Workflow

-

Generation of Proton-Bound Dimers: The analyte (e.g., this compound) and a set of reference acids with known gas-phase acidities are introduced into the ion source of the mass spectrometer, typically via electrospray ionization (ESI). In the ESI plume, proton-bound heterodimers of the deprotonated analyte and the neutral reference acid, or vice-versa, are formed.

-

Mass Selection: The ion of interest, the proton-bound dimer [Analyte-H-Reference]⁻, is then mass-selected in the first stage of the mass spectrometer (e.g., the first quadrupole).

-

Collision-Induced Dissociation (CID): The selected dimer ion is accelerated into a collision cell filled with an inert gas (e.g., argon). The collisions with the gas molecules impart internal energy to the dimer, causing it to fragment. The dimer competitively dissociates into the deprotonated analyte and the neutral reference acid, and the deprotonated reference acid and the neutral analyte.

-

Mass Analysis of Fragments: The resulting fragment ions are then mass-analyzed in the final stage of the mass spectrometer.

-

Data Analysis: The ratio of the abundances of the two fragment ions is measured. By performing this experiment with a series of reference acids of varying and known acidities, a bracketing of the analyte's acidity can be achieved. A more quantitative determination is obtained by constructing a plot of the natural logarithm of the fragment ion ratio versus the known gas-phase acidities of the reference compounds. The gas-phase acidity of the analyte can then be determined from the intercept of this plot.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the key processes and relationships.

Conclusion

The gas-phase acidity of this compound is demonstrably greater than that of phenol, a direct consequence of the electron-withdrawing inductive effect of the para-azido substituent. This intrinsic property, measured with precision using the kinetic method in mass spectrometry, underscores the importance of substituent effects in modulating molecular characteristics. For researchers in drug development and related scientific fields, a thorough understanding of these fundamental principles is indispensable for the rational design of molecules with tailored properties for specific biological targets.

References

- 1. Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of the Gas-phase Acidities of Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of the Azide Group in 4-Azidophenol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the electronic properties of the azide functional group as a substituent on a phenol ring, specifically in the para position (4-azidophenol). The azide group exhibits a fascinating dual electronic nature, acting as an inductive electron-withdrawer while possessing the capacity for resonance donation. This document elucidates this behavior through quantitative data, including Hammett-Taft parameters and acidity measurements, and provides detailed spectroscopic and synthetic protocols. The content is designed to equip researchers with a deep understanding of this compound's chemical behavior, facilitating its application in medicinal chemistry, chemical biology, and materials science.

The Dual Electronic Nature of the Azide Substituent

The net electronic effect of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule. The azide group is composed of electronegative nitrogen atoms, which pull electron density away from the aromatic ring through the σ-framework. This electron-withdrawing inductive effect is designated as -I .

-

Resonance Effect (+R/-R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. The terminal nitrogen atoms of the azide group possess lone pairs of electrons that can be delocalized into the aromatic system, a phenomenon known as a positive resonance effect or +R .

A key characteristic of the azide group is its "chameleonic" electronic behavior, where the significance of its resonance effect is highly dependent on the molecular context.[1][2] In the case of this compound, quantitative studies reveal that the strong inductive (-I) effect is dominant, while the resonance (+R) effect is negligible.[1][2] This makes the azide group a net electron-withdrawing substituent in this system, which has profound implications for the molecule's acidity and reactivity.

Figure 1: Logical diagram of the dual electronic effects of the azide group on the phenol ring.

Quantitative Analysis of Electronic Effects

The electronic influence of the azide group in this compound can be quantified through several experimental and theoretical parameters.

Hammett-Taft Parameters

Hammett-Taft analysis separates the inductive (field, σF) and resonance (σR) contributions of a substituent. For the para-azido group in a phenol system, these values demonstrate a strong inductive pull with a minimal resonance contribution.[1][2][3]

| Parameter | Azide (-N₃) | Nitro (-NO₂) | Chloro (-Cl) | Amino (-NH₂) |

| Inductive (σF) | 0.38[1][2][3] | 0.65[3] | 0.41[3] | 0.25[3] |

| Resonance (σR) | 0.02[1][2][3] | 0.16 | 0.04 | -0.43 |

| Net Effect | Inductive Withdrawing | Strong Withdrawing | Inductive Withdrawing | Resonance Donating |

| Table 1: Comparison of Hammett-Taft parameters for the para-azido group and other common substituents. |

Acidity Data

The electron-withdrawing nature of the azide group increases the polarity of the O-H bond and stabilizes the resulting phenoxide anion, thereby increasing the acidity of the phenol. This is reflected in both its gas-phase acidity and its estimated pKa value compared to unsubstituted phenol.

| Compound | Gas-Phase Acidity (kcal/mol) | Estimated pKa (in water) |

| This compound | 340.3 ± 2.0[1][2][3] | 8 – 10 |

| Phenol | ~338 | ~10.0 |

| 4-Nitrophenol | ~329 | ~7.1 |

| Table 2: Acidity data for this compound and related compounds. |

Spectroscopic Data

Spectroscopy provides direct evidence of the azide group's presence and its effect on the molecular environment.

| Technique | Feature | Characteristic Value / Range |

| IR Spectroscopy | Azide (N≡N) Asymmetric Stretch | 2100 – 2150 cm⁻¹ (Strong, Sharp) |